BenchChemオンラインストアへようこそ!

(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate

Physicochemical differentiation TPSA Polarity

(3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate (CAS 532991-48-3) is a single-enantiomer, Boc-protected piperidine derivative that integrates a furan heterocycle and a hydroxyl group on a conformationally defined trans scaffold. Its molecular formula is C₁₄H₂₁NO₄ with a molecular weight of 267.32 g/mol.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
Cat. No. B13764825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=COC=C2
InChIInChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-6-4-11(12(16)8-15)10-5-7-18-9-10/h5,7,9,11-12,16H,4,6,8H2,1-3H3/t11-,12+/m0/s1
InChIKeyNILOZKOTYUTAGM-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate: A Defined Chiral Heterocyclic Building Block for Drug Discovery


(3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate (CAS 532991-48-3) is a single-enantiomer, Boc-protected piperidine derivative that integrates a furan heterocycle and a hydroxyl group on a conformationally defined trans scaffold . Its molecular formula is C₁₄H₂₁NO₄ with a molecular weight of 267.32 g/mol . This compound occupies a specific niche among chiral piperidine building blocks, offering a differentiated polarity profile (Topological Polar Surface Area 62.9 Ų) and reduced lipophilicity (XLogP3 1.4) relative to carbocyclic aryl analogs [1], making it particularly relevant for medicinal chemistry programs that require finely tuned physicochemical properties in fragment elaboration or scaffold-hopping campaigns.

Why (3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by In-Class Analogs Without Risk


Piperidine-based intermediates with identical Boc protection and hydroxyl placement can exhibit divergent behavior in downstream reactions and biological assays depending on their C-4 substituent. The furan-3-yl group fundamentally alters electronic distribution, hydrogen-bonding capacity (4 acceptors vs. 3 for phenyl analogs), and three-dimensional shape compared to a phenyl or substituted phenyl ring [1]. Replacing this compound with the more lipophilic phenyl analog (XLogP3 2.4, TPSA 49.8 Ų) [2] or the simple 3-hydroxypiperidine scaffold (CAS 6859-99-0) shifts the physicochemical profile sufficiently to alter solubility, permeability, and target engagement—making direct substitution inadvisable without re-optimization of the entire synthetic sequence or SAR landscape.

Quantitative Differentiation Evidence for (3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate vs. Closest Comparators


Topological Polar Surface Area (TPSA) of the Furan-Containing Scaffold vs. Phenyl Analog

The furan-3-yl substituent introduces an additional oxygen atom into the aromatic ring, significantly increasing the computed Topological Polar Surface Area (TPSA) relative to the direct phenyl analog. For (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate, the computed TPSA is 62.9 Ų [1]. The corresponding trans-phenyl analog, tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate, exhibits a computed TPSA of only 49.8 Ų [2].

Physicochemical differentiation TPSA Polarity Bioisostere design

Lipophilicity Modulation: XLogP3 Comparison Between Furan and Phenyl 3-Hydroxypiperidine Scaffolds

Replacement of the phenyl ring with a furan-3-yl group reduces the computed octanol-water partition coefficient (XLogP3) substantially. The (3S,4S)-furan-3-yl compound has an XLogP3 of 1.4 [1], whereas the trans-phenyl analog tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate has an XLogP3 of 2.4 [2].

Lipophilicity XLogP3 Drug-likeness Scaffold hopping

Chemical Purity Baseline: ≥98% Assay Enabling Reproducible Fragment Elaboration

The (3S,4S)-furan-3-yl compound is supplied at a verified chemical purity of ≥98% (NLT 98%) as specified by multiple vendors . This purity level exceeds the typical 95-97% range offered for the racemic trans-phenyl analog and related 3-hydroxypiperidine building blocks from certain suppliers . The compound's TPSA of 62.9 Ų also confirms it contains 4 hydrogen bond acceptors versus 3 for the phenyl analog, consistent with the furan oxygen contribution [1].

Chemical purity Quality control Reproducibility Procurement

Defined Trans-(3S,4S) Stereochemistry vs. Racemic Mixtures: Enantiopurity as a Synthetic Asset

The compound is offered as a single enantiomer with defined (3S,4S) absolute configuration , whereas the direct phenyl analog is frequently available only as a racemic trans mixture or with lower stereochemical specification [1]. In the broader class of trans-3,4-disubstituted piperidines, enantioselective enzymatic methods have been reported yielding products with enantiomeric excess (ee) up to 96% [2], and patent methods for the related N-Boc-4-amino-3-hydroxy scaffold achieve high optical purity via chiral resolution [3]. The availability of this compound as a single-defined enantiomer eliminates the need for in-house chiral separation and ensures stereochemical integrity in downstream target molecules.

Stereochemistry Enantiomeric purity Chiral building block Asymmetric synthesis

Furan-3-yl as a Privileged Heterocycle: Expanding Hydrogen-Bond Acceptor Capacity Beyond Phenyl and Alkyl Substituents

The furan-3-yl group contributes a ring-oxygen atom that functions as an additional hydrogen-bond acceptor, increasing the total acceptor count to 4 compared to 3 for the phenyl analog [1][2]. In the context of cannabinoid receptor 2 (CB2) ligand development, piperidine scaffolds with heteroaromatic substituents have been extensively explored; potent CB2 agonists based on (S)-piperidine scaffolds with furan or related heterocycles have demonstrated selectivity over CB1 receptors [3]. Additionally, arylpiperidine derivatives incorporating heterocyclic substituents have shown micromolar inhibitory activity against tyrosinase (TyM), with sustained van der Waals interactions in the active site .

Hydrogen bond acceptors Furan heterocycle Ligand efficiency Structure-based design

Optimal Application Scenarios for (3S,4S)-tert-Butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Candidate Optimization Requiring Reduced Lipophilicity and Controlled TPSA

When medicinal chemistry programs require a chiral 3-hydroxypiperidine scaffold with lower lipophilicity to improve ligand-lipophilicity efficiency (LLE) or reduce hERG off-target risk, this compound offers a XLogP3 of 1.4—a full log unit lower than the phenyl analog (XLogP3 2.4) [1]. The higher TPSA of 62.9 Ų (vs. 49.8 Ų) further supports its use in tuning CNS MPO (Multiparameter Optimization) scores during lead optimization, where TPSA < 70 Ų and LogP < 3 are desirable for CNS drug candidates [1][2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting H-Bond-Rich Binding Pockets

With 4 hydrogen-bond acceptors and a rigid furan ring capable of engaging polar residues, this scaffold is suited for fragment elaboration programs where introducing a heterocyclic H-bond acceptor at a position previously occupied by a phenyl ring may rescue potency or selectivity [3]. This is particularly relevant for kinase hinge-binding motifs and GPCR allosteric sites where furan oxygen-mediated interactions have been structurally validated in arylpiperidine-based inhibitors .

Chiral Pool Synthesis of Enantiopure Piperidine-Containing APIs and Natural Product Analogs

The defined (3S,4S) absolute configuration, confirmed by vendor-reported SMILES stereochemistry , eliminates the need for chiral chromatographic separation that would otherwise be required with racemic trans mixtures of related building blocks [4]. This directly translates to reduced process mass intensity (PMI) and lower cost in multi-step API syntheses, where class-level enzymatic resolution methods for comparable scaffolds achieve only up to 96% ee without additional purification [5].

Diversity-Oriented Synthesis (DOS) Libraries for Phenotypic Screening

The orthogonal protection strategy (Boc on piperidine nitrogen, free secondary hydroxyl at C-3, and the chemically distinct furan ring) provides three independent diversification handles that can be sequentially elaborated . This contrasts with simple 3-hydroxypiperidine (CAS 6859-99-0), which lacks pre-installed C-4 substitution and requires additional synthetic steps to introduce aryl/heteroaryl groups , thereby reducing the number of library members that can be generated per unit time in parallel synthesis workflows.

Quote Request

Request a Quote for (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.